molecular formula C9H11NO B3124592 1-(2,5-Dimethyl-3-pyridinyl)ethanone CAS No. 31931-68-7

1-(2,5-Dimethyl-3-pyridinyl)ethanone

Cat. No.: B3124592
CAS No.: 31931-68-7
M. Wt: 149.19 g/mol
InChI Key: PBBXMEACWXXOIZ-UHFFFAOYSA-N
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Description

1-(2,5-Dimethyl-3-pyridinyl)ethanone is an organic compound with the molecular formula C9H11NO It is a derivative of pyridine, characterized by the presence of two methyl groups at the 2 and 5 positions of the pyridine ring and an ethanone group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,5-Dimethyl-3-pyridinyl)ethanone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of 2,5-dimethylpyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

2,5-Dimethylpyridine+Acetyl chlorideAlCl3This compound+HCl\text{2,5-Dimethylpyridine} + \text{Acetyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} + \text{HCl} 2,5-Dimethylpyridine+Acetyl chlorideAlCl3​​this compound+HCl

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethyl-3-pyridinyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ethanone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methyl groups on the pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitro groups, while nucleophilic substitution reactions may involve reagents such as alkyl halides.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

1-(2,5-Dimethyl-3-pyridinyl)ethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethyl-3-pyridinyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylpyridine: Similar structure but lacks the additional methyl groups.

    2,5-Dimethylpyridine: Similar structure but lacks the ethanone group.

    3-Acetylpyridine: Similar structure but with the acetyl group at a different position.

Uniqueness

1-(2,5-Dimethyl-3-pyridinyl)ethanone is unique due to the presence of both the ethanone group and the two methyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(2,5-dimethylpyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-4-9(8(3)11)7(2)10-5-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBXMEACWXXOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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